molecular formula C21H23ClN2O4S B2620055 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide CAS No. 906784-38-1

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide

Cat. No. B2620055
CAS RN: 906784-38-1
M. Wt: 434.94
InChI Key: LUQJXTOYBYVZDF-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide, commonly known as CMTB, is a synthetic compound that has gained significant attention in scientific research. CMTB belongs to the benzamide family and is an important molecule in medicinal chemistry due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of CMTB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. CMTB has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the formation of biofilms, which are protective structures formed by bacteria that make them resistant to antibiotics.
Biochemical and Physiological Effects:
CMTB has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of certain enzymes and proteins that are involved in cancer cell growth and proliferation. CMTB has also been found to inhibit the formation of biofilms by bacteria, which makes them more susceptible to antibiotics. CMTB has been shown to be relatively non-toxic to normal cells, making it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMTB in lab experiments is its broad spectrum of activity against various cancer cell lines and bacterial strains. It has also been found to be relatively non-toxic to normal cells, making it a potentially safe and effective therapeutic agent. However, one of the limitations of using CMTB in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on CMTB. One area of research is to further elucidate its mechanism of action and identify the specific enzymes and proteins that it targets. Another area of research is to explore its potential therapeutic applications in other diseases, such as fungal infections and inflammatory disorders. Additionally, further studies are needed to optimize the synthesis and formulation of CMTB for in vivo administration.
Conclusion:
In conclusion, CMTB is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial activities. CMTB has been shown to induce apoptosis in cancer cells and inhibit the formation of biofilms by bacteria. Its relatively non-toxic nature makes it a potentially safe and effective therapeutic agent. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications in other diseases.

Synthesis Methods

CMTB can be synthesized by reacting 6-chloro-4-methylbenzo[d]thiazole-2-carbonyl chloride with 3,4,5-triethoxyaniline in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature. The resulting product is purified by recrystallization from a suitable solvent.

Scientific Research Applications

CMTB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. CMTB has been found to be effective against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been shown to inhibit the growth of Candida albicans and Staphylococcus aureus.

properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4S/c1-5-26-15-9-13(10-16(27-6-2)19(15)28-7-3)20(25)24-21-23-18-12(4)8-14(22)11-17(18)29-21/h8-11H,5-7H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQJXTOYBYVZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)C=C(C=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide

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